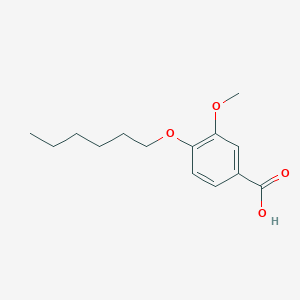

4-己氧基-3-甲氧基苯甲酸

描述

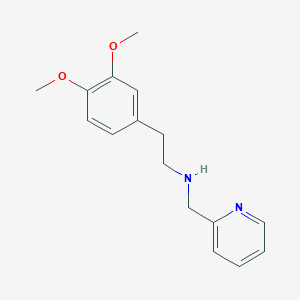

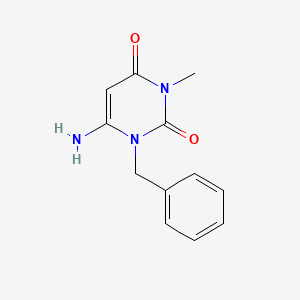

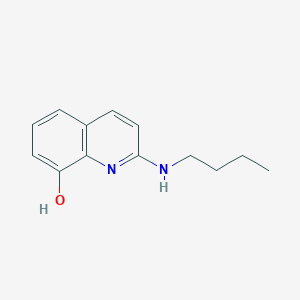

4-Hexyloxy-3-methoxy-benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. While the provided abstracts do not directly discuss this specific compound, they do provide insights into the structural and chemical properties of related benzoic acid derivatives. These compounds are characterized by their benzoic acid core and various substituents, which can significantly alter their physical, chemical, and biological properties. The studies of these derivatives often involve crystallography, spectroscopy, and computational methods to understand their molecular structure and reactivity .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various chemical reactions, including metalation, diazotization, and esterification. For instance, the potassium salt of 3-methoxy benzoic acid was selectively deprotonated at the para position to the carboxylate group using n-butyl lithium–potassium tert-butoxide, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . Similarly, 4-amino-2-methoxy-5-ethylthio benzoic acid was synthesized from 4-amino salicylic acid through a series of reactions including methylation, thiocyanation, hydrolysis, and ethylation . These methods could potentially be adapted for the synthesis of 4-hexyloxy-3-methoxy-benzoic acid by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often elucidated using spectroscopic techniques and crystallography. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were determined, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . Density functional theory (DFT) calculations were used to optimize molecular structures and geometries of similar compounds . These studies provide a foundation for understanding the molecular structure of 4-hexyloxy-3-methoxy-benzoic acid, which would likely exhibit similar hydrogen bonding and non-covalent interactions due to its benzoic acid core.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by their substituents. Chemical reactivity descriptors such as ionization energy, hardness, and electrophilicity have been calculated to predict the reactivity of these compounds . The Mitsunobu reaction, which involves the inversion of a secondary alcohol to give an ester, was performed using 4-(diphenylphosphino)benzoic acid, demonstrating the versatility of benzoic acid derivatives in synthetic chemistry . These insights into the reactivity of benzoic acid derivatives can be applied to predict the chemical behavior of 4-hexyloxy-3-methoxy-benzoic acid in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy has been carried out to study the effects of molecular association through hydrogen bonding . The introduction of different substituents can lead to the formation of various supramolecular structures, as seen in the hydrogen-bonded dimers of benzoic acid derivatives . The non-linear optical properties of these compounds have also been investigated, revealing potential applications in materials science . These studies suggest that 4-hexyloxy-3-methoxy-benzoic acid would exhibit distinct physical and chemical properties depending on its molecular conformation and intermolecular interactions.

科学研究应用

配位化合物中的发光特性

4-己氧基-3-甲氧基苯甲酸衍生物已用于镧系配位化合物的合成。这些化合物,特别是涉及 Tb(3+) 离子的化合物,由于电子供体取代基而显示出增强的光致发光,这增加了配体的电子密度。此特性对于材料科学中的应用很重要,特别是对于开发发光材料 (Sivakumar 等人,2010 年)。

晶体结构和分子相互作用

对烷氧基取代的苯甲酸的研究,包括类似于 4-己氧基-3-甲氧基苯甲酸的衍生物,提供了对其晶体结构的见解。这些研究对于理解这些化合物中的分子相互作用和堆积排列至关重要,这可能会影响它们在晶体工程和设计中的应用 (Raffo 等人,2014 年)。

超分子结构

苯甲酸的衍生物,包括类似于 4-己氧基-3-甲氧基苯甲酸的衍生物,已被探索其形成超分子结构的能力。这些结构在材料科学领域具有潜在应用,特别是在设计具有特定性能的新型材料方面 (Kohmoto 等人,2009 年)。

反应性和合成

已经研究了类似于 4-己氧基-3-甲氧基苯甲酸的化合物的反应性,用于各种合成应用。这些研究有助于开发新的合成方法和创造新型化合物,这些化合物可在制药和材料科学中得到广泛应用 (Sinha 等人,2000 年)。

安全和危害

The safety data sheet for a related compound, 4-Hydroxy-3-methoxybenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

作用机制

Mode of Action

It is known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

4-hexoxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-4-5-6-9-18-12-8-7-11(14(15)16)10-13(12)17-2/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWPGJLNWLTLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368168 | |

| Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hexyloxy-3-methoxy-benzoic acid | |

CAS RN |

79294-58-9 | |

| Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1270993.png)